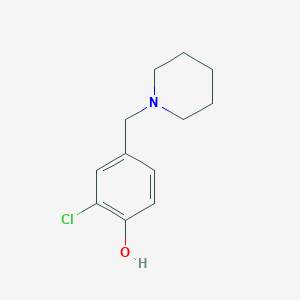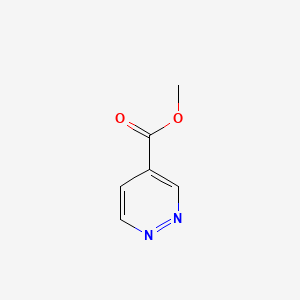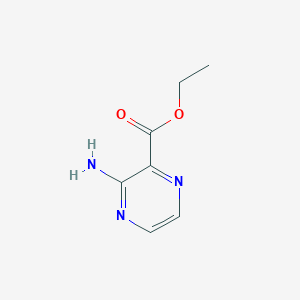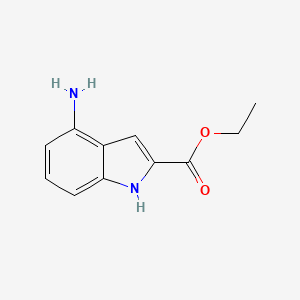
Ethyl 4-amino-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-amino-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . One method involves the alkylation of indole nitrogen, transesterification, and ester hydrolysis . Another method involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been investigated for their unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have shown potential in the field of antiviral research . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . The specific methods of application or experimental procedures for this application are not detailed in the available literature.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . However, the specific methods of application or experimental procedures for this application are not detailed in the available literature.
Anti-HIV Activity
Indole derivatives have shown potential in the field of HIV research . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been prepared and investigated in vitro for antiviral activity .
Antioxidant Activity
Indole derivatives also possess antioxidant properties . The specific methods of application or experimental procedures for this application are not detailed in the available literature.
Antimicrobial Activity
Indole derivatives have shown potential in the field of antimicrobial research . The specific methods of application or experimental procedures for this application are not detailed in the available literature.
Antifungal Activity
Indole derivatives have been implicated in a number of biological roles including antifungal agents . However, the specific methods of application or experimental procedures for this application are not detailed in the available literature.
Anti-tumor Activity
Indole derivatives have also been reported to have anti-tumor properties . The specific methods of application or experimental procedures for this application are not detailed in the available literature.
Antihypertriglyceridemic Activity
Indole derivatives have been used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Antiproliferative Activity
Indole derivatives have been used as an antiproliferative agent against human leukemia K562 cells .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
Indole derivatives have been used in the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
Cannabinoid CB1 Receptor Antagonists
Indole derivatives have been used in the preparation of Cannabinoid CB1 receptor antagonists .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Relevant Papers Several papers have been published on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . These papers provide valuable insights into the synthesis, properties, and potential applications of indole derivatives.
Eigenschaften
IUPAC Name |
ethyl 4-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIAPNZOZNVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

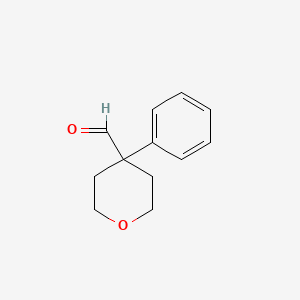
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
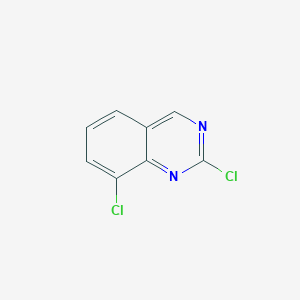

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)




